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Compound of Interest

Compound Name: Ethyl adamantane-1-carboxylate

Cat. No.: B128395

Spectroscopic Data of Ethyl Adamantane-1-
carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Ethyl adamantane-1-carboxylate, a molecule of significant interest in medicinal chemistry and
materials science due to its rigid, three-dimensional adamantane core. The unique structure of
this compound imparts desirable properties such as lipophilicity and metabolic stability, making
its precise characterization essential for research and development. This document presents its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a
clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Ethyl adamantane-1-carboxylate.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data
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Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2905 Strong C-H stretch (adamantane)
2850 Strong C-H stretch (adamantane)
1725 Strong C=0 stretch (ester)

1240 Strong C-O stretch (ester)

1095 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data (Electron
lonization).[1]

mlz Relative Intensity (%) Assignment

208 ~25 [M]* (Molecular lon)
163 ~15 [M - OCH2CHs]*
135 100 [Adamantyl]*

[CsH11]* (fragment of

107 ~20 _
adamanty! cation)
C7Ho]* (fragment of
93 30 [C7Hs]* ( 9.
adamantyl cation)
CeH7]* (fragment of
29 10 [CeH7]™ (frag

adamantyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Ethyl adamantane-1-carboxylate was
dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
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(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

H NMR Acquisition: The *H NMR spectrum was acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 transients were collected. The free induction decay (FID)
was Fourier transformed with a line broadening of 0.3 Hz.

13C NMR Acquisition: The 13C NMR spectrum was acquired with a spectral width of 240 ppm,
a relaxation delay of 2.0 s, and 1024 transients were collected. The spectrum was proton-
decoupled. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat Ethyl adamantane-1-carboxylate was prepared
between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm~*. A background
spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
16 scans were co-added at a resolution of 4 cm~1.

Mass Spectrometry (MS)

Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with
an electron ionization (El) source.[1]

Sample Introduction: The sample was introduced via a direct insertion probe.

lonization: Electron ionization was performed at an electron energy of 70 eV.[1]

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-
300 amu.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl adamantane-1-carboxylate.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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